molecular formula C16H10BrNO2 B257320 Quinolin-8-yl 2-bromobenzoate

Quinolin-8-yl 2-bromobenzoate

Cat. No.: B257320
M. Wt: 328.16 g/mol
InChI Key: LCKLISZFXOJXET-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2-bromobenzoate is an ester derivative of 8-hydroxyquinoline, a heterocyclic compound widely studied for its coordination chemistry and applications in materials science, pharmaceuticals, and organic synthesis . The substitution of the hydroxyl group at the 8-position of quinoline with a 2-bromobenzoyl moiety introduces distinct electronic and steric properties. The bromine atom at the 2-position of the benzoate group contributes to its electron-withdrawing character, influencing both chemical stability and intermolecular interactions such as halogen bonding .

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

quinolin-8-yl 2-bromobenzoate

InChI

InChI=1S/C16H10BrNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H

InChI Key

LCKLISZFXOJXET-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Key Chemical Reactions

2.1 Hydrolysis of the Ester Group
The ester linkage in Quinolin-8-yl 2-bromobenzoate undergoes hydrolysis under acidic or basic conditions to regenerate 2-bromobenzoic acid and quinolin-8-ol. For example:

  • Acidic conditions : HCl (aq.) at 80°C for 6 hours.

  • Basic conditions : NaOH (aq.) at 60°C for 4 hours.

2.2 Substitution Reactions on the Bromine Substituent
The bromine atom on the benzoate ring can participate in nucleophilic substitution reactions. For instance, reaction with ammonia (NH₃) in polar aprotic solvents (e.g., DMF) at 100°C for 12 hours replaces bromine with an amino group, forming Quinolin-8-yl 2-aminobenzoate .

2.3 Cross-Coupling Reactions
The bromine substituent enables Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (aq.) yields Quinolin-8-yl 2-phenylbenzoate .

2.4 Medicinal Chemistry Applications
The compound serves as a building block for synthesizing bioactive molecules. Its ester group facilitates conjugation with amino acids, peptides, or other therapeutic agents, enhancing drug solubility and bioavailability .

Table 2: Key Reactions of this compound

Reaction TypeReagentConditionsProductYield (%)Reference
HydrolysisNaOH (aq.)60°C, 4 hours2-bromobenzoic acid + 8-HQ98
AminationNH₃, DMF100°C, 12 hoursQuinolin-8-yl 2-aminobenzoate87
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃80°C, 24 hoursQuinolin-8-yl 2-phenylbenzoate75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tafenoquine: (RS)-N4-(2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)-quinolin-8-yl)pentane-1,4-diamine

  • Structural Differences: Unlike Quinolin-8-yl 2-bromobenzoate, Tafenoquine features a quinolin-8-yl group substituted with a pentane-1,4-diamine chain and a trifluoromethylphenoxy group. This complex substitution pattern is designed for antimalarial activity, contrasting with the simpler ester functionality of the target compound .
  • Functional Impact: The amine groups in Tafenoquine enable hydrogen bonding with biological targets, while the trifluoromethyl group enhances metabolic stability. In contrast, the bromobenzoate group in this compound favors halogen bonding and π-π stacking, making it more suitable for material science applications .

5-(Chloromethyl)quinolin-8-yl Acetate

  • Substituent Effects: Replacing the bromobenzoate group with an acetate reduces molecular weight (C₉H₆ClNO₂ vs. C₁₆H₁₀BrNO₂) and steric bulk. The chloromethyl group at the 5-position introduces a reactive site for further functionalization, whereas the bromine in this compound acts as a leaving group or halogen-bond donor .
  • Coordination Chemistry: Both compounds coordinate with metal ions via the quinoline nitrogen and oxygen from the ester.

Other 8-Hydroxyquinoline Esters (e.g., 8-Hydroxyquinoline Benzoate)

  • Electronic Properties: The electron-withdrawing bromine in this compound lowers the electron density on the quinoline ring compared to non-halogenated esters, altering redox behavior and photoluminescence properties.
  • Thermal Stability : Brominated derivatives generally exhibit higher thermal stability due to increased molecular weight and stronger intermolecular forces, as observed in differential scanning calorimetry (DSC) studies .

Q & A

Q. What safety protocols are critical when handling this compound in a research setting?

  • Methodological Answer : Follow GHS guidelines: use fume hoods, PPE (nitrile gloves, lab coat), and avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services. Document MSDS parameters (e.g., H303/H313/H333 codes) and emergency procedures .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterEffect on YieldExample from Evidence
Solvent (Acetonitrile)↑ Dielectric constant improves ion pairing84% yield in acetonitrile
Temperature (80°C)Accelerates kinetics without decompositionMonowave reactor efficiency
Base (Triethylamine)Neutralizes HCl byproduct, enhancing acylationPreferred over K₂CO₃ in polar solvents

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Peaks/SignalsDiagnostic Utility
¹H NMRδ 8.5–8.9 ppm (quinoline H)Confirms quinoline core
IR1740 cm⁻¹ (C=O)Validates ester formation
HRMS[M+H]⁺ = 331.9872Detects bromine isotopic pattern

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